

Spectroscopic Profile of Diethyl Oxalate: A Technical Guide

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Compound of Interest		
Compound Name:	Diethyl oxalate	
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This technical guide provides a comprehensive overview of the spectroscopic data for **diethyl oxalate**, a key reagent and intermediate in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and quality control in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections present the ¹H and ¹³C NMR data for **diethyl oxalate**.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of **diethyl oxalate** is characterized by two distinct signals corresponding to the ethyl group protons.

Table 1: ¹H NMR Spectroscopic Data for **Diethyl Oxalate**



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Solvent
1.41	Triplet	3H	-СН₃	CCl4
4.38	Quartet	2H	-O-CH ₂ -	CCl4

Note: Data sourced from SpectraBase.[1]

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: 13C NMR Spectroscopic Data for **Diethyl Oxalate**

Chemical Shift (δ) ppm	Assignment	Solvent
13.9	-CH₃	CDCl ₃
63.2	-O-CH ₂ -	CDCl₃
157.5	C=O	CDCl₃

Note: Data sourced from ChemicalBook and other publicly available spectral databases.[2]

Experimental Protocol for NMR Spectroscopy

The following is a general procedure for obtaining NMR spectra of a liquid sample like **diethyl** oxalate.

Sample Preparation:

- Accurately weigh approximately 10-20 mg of diethyl oxalate.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ for ¹³C NMR or CCl₄ for ¹H NMR) in a clean, dry vial.[3]
- Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.



- Transfer the filtered solution into a clean 5 mm NMR tube.[3]
- Cap the NMR tube securely.

Instrumental Analysis:

- Insert the NMR tube into the spectrometer's spinner turbine.
- Place the spinner into the sample gauge to ensure the correct positioning within the magnetic field.
- Insert the sample into the NMR spectrometer.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to optimize its homogeneity and improve spectral resolution.
- Acquire the NMR spectrum using appropriate parameters (e.g., pulse sequence, number of scans, acquisition time).
- Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopic Data

The IR spectrum of **diethyl oxalate** shows characteristic absorption bands for the ester functional group.

Table 3: Key IR Absorption Bands for **Diethyl Oxalate**



Wavenumber (cm ⁻¹)	Intensity	Assignment
~1750	Strong	C=O stretch (ester)
~1180	Strong	C-O stretch (ester)

Note: The spectrum is typically recorded as a liquid film.[4][5]

Experimental Protocol for IR Spectroscopy (Liquid Film)

This protocol describes the "neat" or liquid film method for acquiring an IR spectrum of a pure liquid.

Sample Preparation:

- Ensure the salt plates (e.g., NaCl or KBr) are clean, dry, and free of any residue.[6][7]
- Place one to two drops of diethyl oxalate onto the surface of one salt plate.[8]
- Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.[6][8] Avoid the formation of air bubbles.[8]

Instrumental Analysis:

- Place the "sandwiched" salt plates into the sample holder of the FTIR spectrometer.
- Acquire a background spectrum of the empty sample compartment.
- Acquire the IR spectrum of the diethyl oxalate sample.
- The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- After analysis, clean the salt plates thoroughly with a suitable solvent (e.g., dry acetone or isopropanol) and store them in a desiccator.[8]

Mass Spectrometry (MS)



Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.

Mass Spectrometry Data

The mass spectrum of **diethyl oxalate** obtained by electron ionization (EI) shows the molecular ion peak and characteristic fragment ions.

Table 4: Mass Spectrometry Data for **Diethyl Oxalate** (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
146	Moderate	[M] ⁺ (Molecular Ion)
101	High	[M - OCH ₂ CH ₃]+
73	High	[COOCH ₂ CH ₃] ⁺
45	Moderate	[OCH ₂ CH ₃] ⁺
29	High	[CH ₂ CH ₃] ⁺

Note: Fragmentation patterns can be complex and may show other minor peaks. Data is compiled from various sources including NIST and PubChem.[9][10][11]

Experimental Protocol for Electron Ionization Mass Spectrometry

The following is a general procedure for obtaining an EI mass spectrum.

Sample Introduction:

- For a volatile liquid like **diethyl oxalate**, the sample is typically introduced into the ion source via a heated direct insertion probe or through a gas chromatograph (GC-MS).[12]
- The sample is vaporized under high vacuum in the ion source.

Ionization and Analysis:



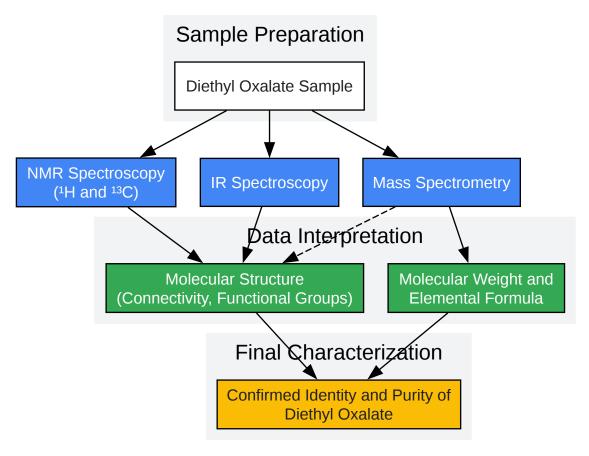
- The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion ([M]+).[13][14]
- The high energy of the electrons also causes the molecular ion to fragment into smaller, positively charged ions and neutral radicals.[11]
- The positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
- The detector records the abundance of each ion at a specific m/z value.
- The resulting data is plotted as a mass spectrum, which shows the relative intensity of each ion as a function of its m/z ratio.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of **diethyl oxalate**.



Spectroscopic Characterization of Diethyl Oxalate



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Caption: Workflow for the spectroscopic analysis of **diethyl oxalate**.

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